Product packaging for Benzyl(methylidene)sulfanium(Cat. No.:CAS No. 85838-77-3)

Benzyl(methylidene)sulfanium

Cat. No.: B14408069
CAS No.: 85838-77-3
M. Wt: 137.22 g/mol
InChI Key: KSYCCOQINPARGW-UHFFFAOYSA-N
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Description

Benzyl(methylidene)sulfanium is a synthetic sulfonium salt of interest in life sciences and materials research. Sulfonium salts, characterized by a central sulfur cation with three organic substituents, are explored for their diverse biological activities and utility in organic synthesis . In antimicrobial research, sulfonium-based compounds demonstrate significant antibacterial properties. Structural analogues, such as gemini bis-sulfonium lipids, have shown potent activity against a range of Gram-positive and Gram-negative bacteria, functioning by disrupting bacterial cell membrane integrity . This mechanism is similar to that of quaternary ammonium compounds but some studies suggest sulfonium salts may exhibit a different, and in some cases more favorable, cytotoxicity profile . Furthermore, sulfonium ions serve as key structural motifs in medicinal chemistry. Natural sulfonium salts from the genus Salacia are recognized as potent α-glucosidase inhibitors . These inhibitors act through a competitive inhibitory mode, blocking the enzyme's active site and delaying carbohydrate digestion, which presents a promising approach for managing postprandial blood glucose levels in conditions like type 2 diabetes . Beyond their biological roles, sulfonium salts are valuable tools in synthetic chemistry. They are widely used as precursors for sulfur ylides to construct cyclic compounds, as catalysts in enantioselective reactions, and as photoacid generators in polymer and materials science . This compound is supplied for Research Use Only. It is intended for laboratory research purposes by trained professionals and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9S+ B14408069 Benzyl(methylidene)sulfanium CAS No. 85838-77-3

Properties

CAS No.

85838-77-3

Molecular Formula

C8H9S+

Molecular Weight

137.22 g/mol

IUPAC Name

benzyl(methylidene)sulfanium

InChI

InChI=1S/C8H9S/c1-9-7-8-5-3-2-4-6-8/h2-6H,1,7H2/q+1

InChI Key

KSYCCOQINPARGW-UHFFFAOYSA-N

Canonical SMILES

C=[S+]CC1=CC=CC=C1

Origin of Product

United States

Reactivity and Mechanistic Pathways of Benzyl Methylidene Sulfanium

Fundamental Methylene (B1212753) and Benzylidene Transfer Reactions

The primary utility of benzyl-substituted sulfonium (B1226848) ylides lies in their capacity to transfer a carbon fragment to an electrophilic center. This is most frequently accomplished through reactions that result in the formation of a new three-membered ring, with the concomitant extrusion of a dialkyl or arylalkyl sulfide (B99878). These processes are mechanistically distinct from related transformations like the Wittig reaction and provide a powerful method for constructing epoxides, aziridines, and cyclopropanes.

The Johnson-Corey-Chaykovsky (JCC) reaction is the archetypal transformation involving sulfonium ylides. The general mechanism proceeds via an initial nucleophilic addition of the ylide to an unsaturated electrophile (e.g., C=O, C=N, or an activated C=C bond). This step forms a zwitterionic intermediate known as a betaine (B1666868). Unlike the phosphorus ylides used in the Wittig reaction, which typically collapse to form an alkene, the sulfonium betaine undergoes a subsequent intramolecular SN2-type displacement. The negatively charged oxygen, nitrogen, or carbon atom attacks the carbon atom attached to the positively charged sulfonium group, leading to the formation of a three-membered ring and the release of a neutral sulfide byproduct.

The reaction of benzyl-substituted sulfonium ylides with aldehydes and ketones is a cornerstone method for the synthesis of epoxides (oxiranes). The choice of ylide determines the transferred group. For instance, an ylide such as benzyl(methyl)sulfonium methylide transfers a methylene group, while an ylide like dimethylsulfonium benzylide transfers a benzylidene group.

The reaction is initiated by the nucleophilic attack of the ylidic carbon onto the electrophilic carbonyl carbon. Research has shown that this initial addition is often reversible. The subsequent intramolecular ring-closure is the irreversible, product-determining step. For unstabilized ylides (e.g., methylene-transfer reagents), the reaction is under kinetic control and typically rapid. For stabilized ylides, such as those that transfer a benzylidene group, the initial addition can be more readily reversible, allowing for thermodynamic equilibration. This often leads to a high diastereoselectivity, favoring the formation of the more stable trans-epoxide when reacting with aldehydes.

Table 1: Representative Epoxidation Reactions
SubstrateYlide ReagentProductYield (%)Diastereomeric Ratio (trans:cis)Reference
Benzaldehyde (B42025)Benzyl(methyl)sulfonium methylide (CH₂ Transfer)Styrene (B11656) Oxide91N/A
CyclohexanoneBenzyl(methyl)sulfonium methylide (CH₂ Transfer)1-Oxaspiro[2.5]octane89N/A
BenzaldehydeDimethylsulfonium benzylide (CHPh Transfer)trans-2,3-Diphenyloxirane (trans-Stilbene oxide)85>95:5
AcetophenoneDimethylsulfonium benzylide (CHPh Transfer)2-Methyl-2,3-diphenyloxirane7860:40

Analogous to epoxidation, benzyl-substituted sulfonium ylides react with imines to produce aziridines. This reaction provides a direct route to synthetically valuable three-membered nitrogen-containing heterocycles. The reaction is most efficient with imines bearing an electron-withdrawing group on the nitrogen atom (e.g., N-tosyl, N-sulfonyl, or N-acyl), which enhances the electrophilicity of the imine carbon.

The mechanism mirrors that of epoxidation: nucleophilic attack of the ylide on the imine carbon generates an aza-betaine intermediate. This zwitterion then undergoes rapid intramolecular cyclization to furnish the aziridine (B145994) ring and the sulfide byproduct. When using prochiral imines and chiral, non-racemic sulfonium ylides, this method can be rendered asymmetric, providing access to enantioenriched aziridines. The diastereoselectivity often favors the formation of trans-aziridines, particularly with stabilized ylides.

Table 2: Representative Aziridination Reactions
Substrate (Imine)Ylide ReagentProductYield (%)Diastereomeric Ratio (trans:cis)Reference
N-TosylbenzaldimineBenzyl(methyl)sulfonium methylide (CH₂ Transfer)2-Phenyl-1-tosylaziridine88N/A
N-(4-Methoxybenzylidene)anilineDimethylsulfonium methylide2-(4-Methoxyphenyl)-1-phenylaziridine75N/A
N-TosylbenzaldimineDimethylsulfonium benzylide (CHPh Transfer)trans-2,3-Diphenyl-1-tosylaziridine92>98:2

The JCC reaction can be extended to the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated ketones, esters, nitriles, and sulfones. These substrates are susceptible to a Michael-type 1,4-conjugate addition by the sulfonium ylide.

The mechanism involves the initial attack of the ylide at the β-position of the unsaturated system, forming a stabilized enolate zwitterion. This intermediate then undergoes an intramolecular SN2 reaction, where the enolate α-carbon attacks the carbon bearing the sulfonium group, displacing the sulfide and forming the three-membered carbocyclic ring. Due to the stereochemical constraints of the intramolecular ring-closure, these reactions often proceed with high diastereoselectivity, typically yielding the trans-substituted cyclopropane (B1198618) as the major product.

Table 3: Representative Cyclopropanation of Activated Olefins
Substrate (Olefin)Ylide ReagentProductYield (%)Diastereomeric Ratio (trans:cis)Reference
ChalconeBenzyl(methyl)sulfonium methylide (CH₂ Transfer)trans-1,2-Dibenzoylcyclopropane94>99:1
Ethyl cinnamateDimethylsulfonium methylideEthyl trans-2-phenylcyclopropane-1-carboxylate85>99:1
ChalconeDimethylsulfonium benzylide (CHPh Transfer)1-Benzoyl-trans-2,3-diphenylcyclopropane70>95:5

The JCC reactions described above are all examples of formal [2+1] cycloadditions, where the two-atom π-system of the electrophile combines with the one-atom ylidic carbon. Beyond this paradigm, sulfonium ylides can engage in higher-order cycloaddition processes. A notable example is the formal [4+1] cycloaddition with 1,3-dienes.

In this reaction, the sulfonium ylide acts as a one-carbon component reacting with a four-carbon conjugated diene system. The reaction is believed to proceed via a stepwise mechanism. The ylide first adds to one of the terminal carbons of the diene, generating an allylic anion zwitterion. This intermediate then undergoes a 5-endo-trig cyclization, with the allylic anion attacking the carbon attached to the sulfonium center. This intramolecular SN2-type ring closure results in the formation of a five-membered ring (a cyclopentene (B43876) derivative) and the elimination of the sulfide. This pathway provides a convergent route to functionalized cyclopentenes, which are important structural motifs in many natural products.

Johnson-Corey-Chaykovsky Type Reactions

Aziridination of Imines

Rearrangement Reactions

In addition to intermolecular reactions, benzyl-substituted sulfonium ylides are prone to intramolecular rearrangements, which can sometimes compete with the desired carbene-transfer pathways. The most significant of these is the [2,3]-sigmatropic rearrangement, often referred to as the Sommelet-Hauser rearrangement for benzylic systems.

This rearrangement is a powerful C-C bond-forming reaction. It is characteristic of ylides containing an allylic or benzylic group attached to the sulfur atom. For an ylide generated from a benzylsulfonium salt, deprotonation (e.g., at a methyl group) generates the requisite ylide. This ylide can then undergo a concerted, thermally allowed [2,3]-sigmatropic shift through a five-membered cyclic transition state. The ylidic carbon forms a new bond with the ortho-position of the benzyl (B1604629) ring, while the C-S bond to the benzylic carbon cleaves. This process forms a non-aromatic cyclohexadienyl intermediate, which rapidly tautomerizes to restore aromaticity, yielding an ortho-substituted toluene (B28343) derivative. The [2,3]-rearrangement is generally favored over the alternative [1,2]-rearrangement (Stevens rearrangement), which is thought to proceed through a higher-energy, non-concerted radical-pair mechanism. The Sommelet-Hauser rearrangement is therefore a predictable and synthetically useful transformation for elaborating aromatic rings.

Stevens Rearrangement

The Stevens rearrangement is a characteristic reaction of sulfonium ylides, proceeding as a formal [1,2]-rearrangement. In the case of benzyl(methylidene)sulfanium, this pathway involves the migration of the benzyl group from the positively charged sulfur atom to the adjacent, nucleophilic ylidic carbon.

Mechanism: The mechanism of the Stevens rearrangement has been a subject of extensive study and is generally accepted to proceed through a radical pair intermediate. The process is initiated by the homolytic cleavage of the sulfur-benzyl (S-CH₂Ph) bond. This cleavage generates a benzyl radical (•CH₂Ph) and a methylenesulfanylmethyl radical (•S-CH₃). These two radical species are held in close proximity within a solvent cage. Subsequent recombination of this radical pair, through the formation of a new carbon-carbon bond, yields the final rearranged product, 2-phenyl-1-(methylthio)ethane.

Step 1 (Homolytic Cleavage): PhCH₂-S⁺-CH₂⁻ → [PhCH₂• •S-CH₃]solvent cage

Step 2 (Radical Recombination): [PhCH₂• •S-CH₃]solvent cage → PhCH₂-CH₂-S-CH₃

Higher reaction temperatures typically favor the Stevens rearrangement over competing pathways like the Sommelet-Hauser rearrangement. This is attributed to the higher activation energy required for the initial homolytic bond cleavage.

Sommelet-Hauser and Thia-Sommelet-Hauser Rearrangements

The Sommelet-Hauser rearrangement is a concerted [2,3]-sigmatropic process that competes directly with the [1,2]-Stevens rearrangement. This pathway is kinetically favored and often predominates at lower temperatures.

Mechanism: The reaction is initiated by a rapid, intramolecular proton transfer. The ylidic carbanion acts as a base, abstracting a proton from the benzylic position to form a new, isomeric ylide intermediate, phenyl(methyl)sulfonium methylide ([Ph-CH⁻]-S⁺-CH₃). This new ylide is the key species for the sigmatropic shift.

The rearrangement proceeds via a six-membered cyclic transition state where the ylidic carbon of the [Ph-CH⁻] moiety attacks an ortho-position of the phenyl ring. This concerted step involves the breaking of the C-S bond and the formation of a new C-C bond, leading to a non-aromatic cyclohexadienyl intermediate. A final, rapid tautomerization step restores the aromaticity of the ring and yields the final product, o-tolyl methyl sulfide.

Step 1 (Intramolecular Proton Transfer): PhCH₂-S⁺-CH₂⁻ ⇌ [Ph-CH⁻]-S⁺-CH₃

Step 2 ([2,3]-Sigmatropic Shift): [Ph-CH⁻]-S⁺-CH₃ → Cyclohexadienyl intermediate

Step 3 (Rearomatization): Cyclohexadienyl intermediate → o-CH₃-C₆H₄-CH₂-SMe

The Thia-Sommelet-Hauser rearrangement is an analogous process where the rearrangement occurs on a sulfur-containing aromatic heterocycle, such as a thiophene (B33073) ring, instead of a benzene (B151609) ring.

The following table summarizes the key distinctions between the Stevens and Sommelet-Hauser pathways for this compound.

FeatureStevens RearrangementSommelet-Hauser Rearrangement
Reaction Type[1,2]-Rearrangement[2,3]-Sigmatropic Rearrangement
Key IntermediateRadical pair ([PhCH₂• •S-CH₃])Isomeric ylide ([Ph-CH⁻]-S⁺-CH₃)
MechanismStepwise (Homolytic cleavage and recombination)Concerted (Pericyclic shift followed by tautomerization)
Final Product2-Phenyl-1-(methylthio)ethaneo-Tolyl methyl sulfide
Favorable ConditionsHigher temperaturesLower temperatures (Kinetically controlled)

[1,7]-Sigmatropic Rearrangements

While less common than [1,2] and [2,3] shifts for this specific ylide, [1,7]-sigmatropic rearrangements are theoretically possible under specific structural conditions. This type of rearrangement requires an extended π-system that allows for the migration of a group across seven atoms. For a derivative of this compound, this could occur if the phenyl ring were substituted with a conjugated system, such as a dienyl group, creating a heptatrienyl-like framework.

The reaction proceeds through a concerted, pericyclic mechanism where the sulfur-containing moiety migrates from its initial position to the terminus of the seven-atom π-system (e.g., the para-position of a suitably substituted aromatic ring). This pathway is highly dependent on the substrate's geometry, which must be able to adopt the conformation required for the cyclic transition state.

[7,13]-Rearrangements

[7,13]-Rearrangements represent a highly specialized class of transannular sigmatropic shifts observed in complex macrocyclic systems incorporating a sulfonium ylide moiety. These reactions are not characteristic of this compound itself but illustrate a potential pathway when this functional group is part of a larger, sterically constrained structure, such as a cyclophane.

In such a system, the benzylsulfonium ylide can be positioned at one end of a long carbon bridge. The rearrangement involves the ylidic carbon attacking a distant position on the aromatic ring (or an attached chain) that is 13 atoms away, facilitated by the molecule's folded conformation. The feasibility and outcome of such a rearrangement are dictated entirely by the unique three-dimensional architecture of the macrocyclic substrate.

[1][7]-Sigmatropic Rearrangements

Insertion Reactions

In addition to intramolecular rearrangements, this compound can participate in insertion reactions, where its methylene (CH₂) group is transferred into a polar X-H bond or, with the aid of a metal catalyst, into a C-H bond.

X-H Insertion Reactions (e.g., N-H Insertion)

This compound can react directly with protic nucleophiles (X-H), such as amines, alcohols, and thiols. This reaction results in the formal insertion of a methylene group into the X-H bond.

Mechanism: The reaction is initiated by the protonation of the highly basic ylidic carbon by the acidic proton of the X-H substrate (e.g., R₂N-H). This acid-base reaction generates a benzyl(methyl)sulfonium cation ([PhCH₂-S⁺-CH₃]) and the corresponding anion (X⁻, e.g., R₂N⁻). In the subsequent step, the powerful nucleophile X⁻ attacks the methyl group of the sulfonium cation in a bimolecular nucleophilic substitution (Sₙ2) reaction. This step forms the final insertion product (X-CH₃) and displaces benzyl methyl sulfide (PhCH₂-S-CH₃) as a neutral leaving group.

The table below details the process for various X-H substrates.

X-H SubstrateExampleIntermediate SpeciesFinal Insertion Product
Amine (N-H)R₂NH[PhCH₂-S⁺-CH₃] + [R₂N]⁻R₂N-CH₃ (Methylated amine)
Alcohol (O-H)ROH[PhCH₂-S⁺-CH₃] + [RO]⁻RO-CH₃ (Methyl ether)
Thiol (S-H)RSH[PhCH₂-S⁺-CH₃] + [RS]⁻RS-CH₃ (Methyl thioether)

Metal-Catalyzed Insertion Reactions

The scope of insertion reactions can be significantly expanded through the use of transition metal catalysts, most notably those based on rhodium and copper. In this pathway, the sulfonium ylide serves as a precursor to a metal-carbene intermediate, which is the ultimate reactive species.

Mechanism: The reaction is initiated by the coordination of the sulfonium ylide to a metal center, such as rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄). The metal catalyst then facilitates the extrusion of the neutral benzyl methyl sulfide leaving group, generating a highly reactive metal-carbene complex ([M]=CH₂). This intermediate can then undergo insertion into a wide variety of bonds, including traditionally unreactive C-H bonds. The metal-catalyzed pathway provides a powerful method for C-H functionalization, a key transformation in modern synthetic chemistry.

This catalytic cycle avoids the formation of free carbene, allowing the reaction to proceed with high levels of control and selectivity that are unattainable in the corresponding thermal or photochemical reactions.

Radical Reactions and Photoredox Catalysis

The advent of photoredox catalysis has unveiled novel reactive pathways for organosulfur compounds. rhhz.netresearchgate.net Sulfonium salts, the precursors to sulfur ylides like this compound, and the ylides themselves can participate in single-electron transfer (SET) processes to generate highly reactive radical intermediates. rsc.orgmanchester.ac.uk This approach provides a powerful complement to traditional ionic reactivity, enabling new types of bond formations under mild conditions. benthamdirect.com

Formation of α-Carbonyl Radical Cations

While direct studies on the formation of α-carbonyl radical cations from the unsubstituted this compound are limited, research on stabilized sulfur ylides, such as phenacyl sulfonium ylides, provides significant insight into this reaction class. Visible-light-induced photoredox catalysis can initiate the oxidation of an α-carbonyl sulfur ylide to its corresponding α-carbonyl radical cation. rsc.orgchemrxiv.org

The generation of α-carbonyl radicals can also be achieved via the reduction of the corresponding α-carbonyl sulfonium salts, which are the conjugate acids of the ylides. rsc.orgchemrxiv.org The excited photocatalyst can reduce the sulfonium salt, leading to the homolytic cleavage of the C–S bond to form an α-carbonyl radical and a dialkyl sulfide. rsc.org This pathway demonstrates the versatile potential of the sulfonium salt/ylide system to serve as a precursor to α-carbonyl radicals under visible light photoredox conditions. rsc.org

Photo-Wolff-Kischner Reactions

A significant advancement in the chemistry of sulfur ylides is the development of a visible-light-driven Photo-Wolff-Kischner reaction. researchgate.netnih.gov This reaction enables the synthesis of alkenes from sulfur ylides (or their precursor sulfonium salts) and N-tosylhydrazones at room temperature. rsc.orgresearchgate.netresearchgate.net The reaction demonstrates broad substrate scope and high functional group tolerance, providing excellent stereoselectivity for both E- and Z-olefins. researchgate.netnih.gov

The proposed mechanism involves a radical-carbanion crossover pathway. researchgate.net It commences with the single-electron transfer oxidation of the sulfur ylide by an excited photocatalyst, forming an α-carbonyl radical cation. rsc.org This radical cation then adds to the N-tosylhydrazone. A subsequent sequence involving N–S bond cleavage, deprotonation, extrusion of dinitrogen (N₂), and an intramolecular elimination (E1cB) affords the final alkene product. rsc.org This methodology highlights a novel reactivity pattern for sulfur ylides, harnessing their potential in radical processes to construct carbon-carbon double bonds. rsc.orgresearchgate.net

Sulfur Ylide/SaltN-TosylhydrazoneProductYield (%)Ref
Benzylmethylsulfur phenacylideBenzaldehyde N-tosylhydrazone(E)-Stilbene95 researchgate.net
Dimethylsulfur phenacylide4-Chlorobenzaldehyde N-tosylhydrazone(E)-4-Chlorostilbene92 researchgate.net
Phenacylsulfonium saltCyclohexanone N-tosylhydrazoneCyclohexylidenebenzene75 rsc.orgresearchgate.net
Benzylmethylsulfur phenacylideAcetophenone N-tosylhydrazone1,1-Diphenylethylene88 researchgate.net

Photoredox-Catalyzed Alkylation

Benzylsulfonium salts, the direct precursors to this compound, have been successfully employed as alkylating agents in photoredox-catalyzed reactions. nih.govwiley.comnih.govthieme-connect.com Specifically, visible-light-mediated radical alkenylation of benzylsulfoniums allows for the synthesis of various allylbenzenes. nih.govwiley.com This transformation is valuable because the starting benzylsulfonium salts can be readily prepared from the corresponding benzyl alcohols, and the reaction tolerates a wide array of functional groups like halogens, esters, and cyano groups that can be incompatible with traditional metal-catalyzed cross-coupling reactions. rhhz.netnih.gov

The reaction mechanism is initiated by the photoexcited catalyst, such as fac-Ir(ppy)₃, which reduces the benzylsulfonium salt. rsc.orgnih.gov This reduction potential is accessible, as for example, 1-benzyltetrahydro-1H-thiophen-1-ium bromide has a reduction potential of -1.48 V vs. SCE. rsc.org The single-electron transfer leads to the cleavage of the C–S bond, generating a benzyl radical and a dialkyl sulfide. nih.gov The benzyl radical then adds to an alkene acceptor. The resulting radical adduct undergoes a subsequent single-electron transfer oxidation by the oxidized photocatalyst, forming a cation which then deprotonates to yield the final alkenylated product. nih.gov

This photoredox strategy has also been extended to metallaphotoredox systems for the cross-coupling of benzylsulfonium salts with nucleophiles like N-Boc protected prolines, affording 2-benzylpyrrolidines. rsc.orgmanchester.ac.uk

Benzylsulfonium SaltAlkeneProductYield (%)Ref
1-Benzyltetrahydrothiophenium triflate1-Octene1-Dec-2-en-1-ylbenzene85 nih.gov
(2-Chlorobenzyl)dimethylsulfonium triflatePhenyl vinyl sulfone1-(2-Chlorobenzyl)-2-(phenylsulfonyl)ethene69 nih.gov
(4-(Methoxycarbonyl)benzyl)dimethylsulfonium triflate1-OcteneMethyl 4-(dec-2-en-1-yl)benzoate91 nih.gov
1-([1,1'-Biphenyl]-2-ylmethyl)tetrahydrothiophenium triflatePhenyl vinyl sulfone2-(3-(Phenylsulfonyl)allyl)-1,1'-biphenyl70 nih.gov

Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that allow for the construction of complex molecular architectures from simple starting materials in a single operation, enhancing efficiency and atom economy. 20.210.105mdpi.com The unique reactivity of sulfur ylides, combining a nucleophilic carbon with a sulfonium leaving group, makes them excellent candidates for initiating such complex transformations. mdpi.comnih.gov

Michael Addition Followed by Rearrangement

Sulfur ylides are well-known for their participation in Michael additions to electron-deficient alkenes (Michael acceptors). wikipedia.orgorganic-chemistry.org This reactivity can be harnessed to initiate cascade sequences. A domino reaction has been reported involving the Michael addition of a nucleophile to a vinyl sulfonium salt, which is then followed by a rhhz.netnih.gov-sigmatropic rearrangement. rsc.org

In a typical sequence, the nucleophilic carbon of a sulfur ylide, such as this compound, would attack the β-carbon of a Michael acceptor. organic-chemistry.org This conjugate addition forms a new intermediate which can then undergo a variety of subsequent intramolecular reactions. One of the most common rearrangements for sulfur ylides is the rhhz.netnih.gov-sigmatropic rearrangement (a Sommelet-Hauser type rearrangement). rsc.orgrsc.org For example, reactions of certain cyano-stabilized cyclic sulfur ylides with dimethyl acetylenedicarboxylate (B1228247) proceed via a Michael addition, which is then followed by a ring-expansion rearrangement to furnish eight- or nine-membered cyclic products. rsc.org Another established cascade involves the Michael addition of a sulfur ylide to a nitro-olefin, which, under the influence of a chiral organocatalyst, can be followed by an intramolecular O-alkylation and subsequent rearrangement to form complex heterocyclic products. mdpi.com

This sequence of a highly selective Michael addition followed by a predictable rearrangement allows for the rapid construction of molecular complexity from simple precursors.

Multi-component Coupling Reactions

The reactivity of benzylsulfonium salts and their derived ylides makes them suitable partners in multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials. researchgate.net These reactions are highly valued for their efficiency and ability to generate diverse molecular libraries.

For instance, a visible-light-induced photoredox multicomponent reaction has been developed between α-carbonyl sulfur ylides, 2-vinylanilines, and sulfonyl chlorides. rsc.org This redox-neutral process yields diverse sulfonated 2,3-disubstituted indolines. The mechanism is initiated by the SET oxidation of the sulfur ylide to an α-carbonyl radical cation, which then engages the other components in a reaction cascade. rsc.org

Another example involves a copper-catalyzed three-component reaction of styrenes, tetraalkylthiuram disulfides (as a source for the dithiocarbamate (B8719985) group), and sulfonyl chlorides. acs.org This thiosulfonylation reaction simultaneously introduces both a dithiocarbamate and a sulfonyl group onto the styrene backbone in a chemo- and regioselective manner, leading to sulfonyl-containing benzyl dithiocarbamates. acs.org While not directly involving a pre-formed sulfonium salt, the reaction proceeds through intermediates where the benzylic position is functionalized, showcasing a related transformation pattern. These examples underscore the utility of sulfonium-derived species in designing efficient and complex multi-component coupling strategies.

Intermolecular Trapping and Subsequent Reactions

The reactivity of this compound, a sulfur ylide, is characterized by the nucleophilicity of its ylidic carbon. This inherent nucleophilicity allows it to be effectively "trapped" by a variety of intermolecular electrophilic partners. The initial trapping event, typically a nucleophilic addition, generates a reactive intermediate, which then undergoes subsequent, often rapid, intramolecular reactions to yield stable products. This sequence of intermolecular trapping followed by intramolecular reaction is a cornerstone of the synthetic utility of sulfur ylides. mdpi.com

The most common mechanistic pathway involves the initial nucleophilic attack of the ylide carbanion on an electrophile, leading to the formation of a zwitterionic intermediate known as a betaine. mdpi.com This betaine is generally unstable and readily undergoes subsequent reactions, most notably ring-closure via intramolecular nucleophilic substitution, to form three-membered rings such as epoxides, aziridines, and cyclopropanes, with the concomitant elimination of a sulfide byproduct (e.g., methyl phenyl sulfide). mdpi.comresearchgate.net

Trapping with Carbonyl Compounds: Epoxidation

A classic and widely utilized reaction involving this compound is its reaction with aldehydes and ketones, known as the Corey-Chaykovsky reaction. mdpi.combeilstein-journals.org In this process, the ylide is trapped by the electrophilic carbonyl carbon. The resulting betaine intermediate then undergoes a rapid intramolecular cyclization, with the alkoxide attacking the benzylic carbon attached to the sulfonium group, to furnish an epoxide and methyl phenyl sulfide. mdpi.com This reaction is particularly valuable for the synthesis of terminal and substituted epoxides from various carbonyl precursors.

Research has demonstrated the broad scope of this transformation. For instance, various aldehydes can be efficiently converted to their corresponding epoxides. The reaction is not limited to simple aldehydes and can be applied to more complex molecular scaffolds. beilstein-journals.org

Table 1: Examples of Intermolecular Trapping of this compound with Carbonyl Compounds

ElectrophileProductReaction TypeReference
BenzaldehydeStyrene oxideCorey-Chaykovsky Epoxidation mdpi.combeilstein-journals.org
Cyclohexanone1-Oxa-spiro[2.5]octaneCorey-Chaykovsky Epoxidation mdpi.com
Acetophenone2-Methyl-2-phenyloxiraneCorey-Chaykovsky Epoxidation mdpi.com

Trapping with Imines: Aziridination

In a reaction analogous to epoxidation, this compound can be trapped by imines to produce aziridines. The nucleophilic ylide adds to the carbon atom of the C=N double bond of the imine. The resulting nitrogen-containing betaine intermediate subsequently cyclizes through the attack of the nitrogen anion onto the benzylic carbon, displacing the sulfide leaving group to form the three-membered aziridine ring. mdpi.com This method provides an efficient route to N-substituted aziridines. The reaction often proceeds with good stereoselectivity, yielding trans-aziridines as the major product when reacting with aldimines. mdpi.com

Table 2: Synthesis of Aziridines via Intermolecular Trapping of this compound

Electrophile (Imine)ProductReaction TypeReference
N-Benzylidene-aniline1,2-DiphenylaziridineAziridination mdpi.com
N-Benzylidene-tosylamide2-Phenyl-1-tosylaziridineAziridination mdpi.com

Trapping with Michael Acceptors: Cyclopropanation and Cascade Reactions

This compound can also be trapped by α,β-unsaturated carbonyl compounds and other Michael acceptors. The reaction pathway can vary depending on the substrate and reaction conditions. One common outcome is cyclopropanation, where the ylide adds in a 1,4-conjugate fashion to the Michael acceptor. The resulting enolate intermediate can then undergo an intramolecular SN2 reaction, attacking the benzylic carbon to form a cyclopropane ring. mdpi.com

Alternatively, a cascade reaction can be initiated. For example, the reaction of α-aryl vinyl sulfonium salts with carbon nucleophiles can lead to functionalized benzyl thioethers. researchgate.net This process begins with the conjugate addition of the nucleophile, followed by protonation of the ylide intermediate and subsequent rearrangements or cyclizations. researchgate.net These reactions highlight the versatility of the ylide in constructing more complex molecular architectures beyond simple three-membered rings. Research into reactions with β-(trifluoromethyl)vinyl sulfonium salts has shown that the initial conjugate addition can be followed by migration of an electron-withdrawing group, leading to highly functionalized products. researchgate.net

Table 3: Reactions with Michael Acceptors

ElectrophileIntermediate TypeFinal Product ClassReference
α,β-Unsaturated EsterEnolateCyclopropane mdpi.com
α,β-Unsaturated KetoneEnolateCyclopropane mdpi.com
α-Aryl Vinyl Sulfonium SaltYlideFunctionalized Benzyl Thioether researchgate.net

Stereochemical Control and Asymmetric Synthesis Using Benzyl Methylidene Sulfanium

Enantioselective and Diastereoselective Transformations

Reactions involving sulfonium (B1226848) ylides are fundamental for creating three-membered rings like epoxides and aziridines. mdpi.com The reaction between a sulfonium ylide and an aldehyde or imine proceeds through a betaine (B1666868) intermediate, which then undergoes ring closure to form the product. mdpi.com High diastereoselectivity, particularly for trans-epoxides, is often achieved because the formation of the syn-betaine intermediate is reversible, allowing the system to equilibrate to the more stable anti-betaine, which leads to the trans-product. beilstein-journals.org

The reaction of chiral sulfur ylides with chiral aldehydes has been studied to determine the interplay between reagent control and substrate control. beilstein-journals.org In the reaction of a chiral benzyl (B1604629) sulfonium salt with glyceraldehyde acetonide, the stereochemistry at the carbon atom originating from the ylide (C1) was found to be predominantly controlled by the chiral reagent. beilstein-journals.org However, control at the newly formed stereocenter on the aldehyde side (C2) was dependent on the reaction conditions and the degree of reversibility. beilstein-journals.org This demonstrates that the stereochemical outcome is a finely balanced interplay of factors.

Stoichiometric approaches using chiral sulfonium salts, such as those derived from pulegone, have demonstrated excellent enantioselectivity in the epoxidation of various aromatic aldehydes, furnishing epoxides in high yields. mdpi.com These methods have also been extended to synthesize aryl-vinyl-substituted epoxides with high yields and excellent stereoselectivities by modifying the reaction base. mdpi.com

Table 1: Representative Enantioselective Epoxidation of Benzaldehyde (B42025) using Chiral Sulfonium Ylides

Chiral Sulfide (B99878) Precursor/Auxiliary Base Product Yield (%) Diastereomeric Ratio (trans:cis) Enantiomeric Excess (ee, %) Reference(s)
Pulegone-derived Oxathiane NaH trans-Stilbene (B89595) Oxide 95 >99:1 96 mdpi.com, wiley-vch.de
Camphorsulfonyl-derived Salt Various trans-Stilbene Oxide up to 96 >99:1 up to 98 mdpi.com
Thiomorpholine-based Sulfide - trans-Stilbene Oxide 93 93:7 85 mdpi.com
"Locked" 2,5-Dimethylthiolane K2CO3 trans-Stilbene Oxide 91 >99:1 96 (98:2 er) organic-chemistry.org

Role of Chiral Sulfides as Catalysts

A significant advancement in the field has been the development of processes that are catalytic with respect to a chiral sulfide. bristol.ac.uk In these systems, a catalytic amount of a chiral sulfide is converted in situ to the corresponding sulfonium ylide, which performs the key transformation before the sulfide is regenerated to continue the cycle. bristol.ac.uk The design of the chiral sulfide is paramount for achieving high levels of asymmetric induction. rsc.org

Several classes of chiral sulfides have proven effective:

Camphor-Derived Sulfides: These are among the most successful and widely used catalysts, providing high yields and selectivities for a range of aldehydes. mdpi.com

C₂-Symmetric Sulfides: Catalysts possessing C₂ symmetry have emerged as a promising class for asymmetric epoxidation, capable of catalyzing reactions for aromatic, heteroaromatic, and α,β-unsaturated aldehydes with good yields and high stereoselectivities, though sometimes requiring long reaction times. mdpi.com

Thiomorpholine-Based Sulfides: Derived from sources like limonene, these catalysts have shown high efficiency in the asymmetric epoxidation of benzaldehyde, producing trans-stilbene oxide with good diastereo- and enantioselectivity. mdpi.com

Thiolanes with Locked Conformations: A key development was the design of C₂ symmetrical 2,5-dimethylthiolanes featuring a rigid, "locked" conformation due to an acetal (B89532) bridge. organic-chemistry.org This conformational constraint enhances both the reaction rate and selectivity, making them highly effective organocatalysts for the synthesis of trans-epoxides with excellent enantiomeric ratios. organic-chemistry.orgoaes.cc

The catalytic cycle typically involves either the reaction of the sulfide with an alkyl halide and a base or its reaction with a diazo compound in the presence of a metal catalyst (e.g., Rh₂(OAc)₄) to generate the ylide. mdpi.combristol.ac.uk

Chiral Phosphoric Acid Catalysis in Asymmetric Reactions

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts capable of inducing enantioselectivity in a wide array of reactions. google.comrsc.org In the context of sulfonium ylide chemistry, CPAs function as Brønsted acids, activating electrophiles like imines or aldehydes through hydrogen bonding. researchgate.netnih.gov This creates a well-defined chiral environment that dictates the facial selectivity of the nucleophilic attack by the sulfonium ylide.

A notable application was developed for the synthesis of chiral α-tertiary amino ketones from α-carbonyl sulfonium ylides and amines. nih.gov This transformation, catalyzed by a chiral phosphoric acid, proceeds via a protonation-amination sequence to achieve intermolecular C-N bond formation with excellent efficiency and enantioselectivity. oaes.ccnih.gov The reaction is particularly valuable for creating less accessible acyclic α-tertiary amines, which are precursors to important chiral ligands and drug molecules. nih.gov The mechanism involves a dynamic kinetic resolution, which is key to its high enantioselectivity. nih.gov

Organocatalytic Approaches to Asymmetric Transformations

Organocatalysis offers a broad, metal-free platform for asymmetric reactions involving sulfonium ylides. wiley.com While the use of chiral sulfides (Section 4.2) and chiral phosphoric acids (Section 4.3) are prominent examples, other organocatalytic strategies have also been successfully employed. oaes.cc

Chiral amine catalysis, for instance, has been used for the enantioselective cyclopropanation of α,β-unsaturated aldehydes. mdpi.com In a seminal study, a chiral amino acid catalyst was shown to facilitate the reaction between α,β-unsaturated aldehydes and stabilized sulfonium ylides, producing chiral cyclopropanes with high enantiomeric excess. mdpi.com This approach complements other catalytic methods and expands the scope of transformations possible with sulfonium ylides. The development of new chiral sulfide catalysts is also an active area of research, although the variety of asymmetric reactions they catalyze remains more limited compared to chiral amines or phosphines. rsc.org

Influence of Chiral Auxiliaries (e.g., Optically Active Thiolanes and Thianes)

Before the widespread adoption of catalytic methods, stoichiometric approaches using chiral auxiliaries were the primary means of achieving stereocontrol. numberanalytics.com In this strategy, a chiral molecule is covalently attached to the sulfur atom, resulting in a chiral sulfonium salt that is often isolated as a single diastereomer. mdpi.comwiley-vch.de This auxiliary then directs the subsequent reaction with an electrophile.

A classic example is the use of an oxathiane derived from pulegone, developed by Solladié-Cavallo. mdpi.comwiley-vch.de Benzylation of this chiral sulfide yields a sulfonium salt as a single diastereomer. mdpi.com Upon treatment with a base, the resulting ylide reacts with aldehydes to furnish epoxides with excellent enantioselectivity, and the chiral sulfide auxiliary can be recovered. mdpi.com

Optically active thiolanes and thianes are also prominent chiral auxiliaries. Aggarwal and co-workers developed chiral thiomorpholines that, when converted to their corresponding sulfonium salts, are highly effective in the asymmetric epoxidation of aldehydes, achieving excellent yields and selectivities. mdpi.com Similarly, the conformationally "locked" 2,5-dimethylthiolanes developed by Metzner function as exceptional chiral auxiliaries in a catalytic fashion, demonstrating the seamless transition between stoichiometric and catalytic concepts. organic-chemistry.org

Dynamic Kinetic Resolution in Sulfonium Ylide Reactions

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of a product with a theoretical yield of up to 100%. princeton.edu This is achieved by combining a kinetic resolution with a concurrent in situ racemization of the slower-reacting enantiomer of the substrate. unipd.itbeilstein-journals.org For a DKR to be successful, the rate of racemization must be comparable to or faster than the rate of reaction of the more reactive enantiomer. princeton.edu

This principle has been successfully applied to reactions involving sulfonium ylides. The aforementioned CPA-catalyzed synthesis of α-tertiary amino ketones is a prime example. nih.gov In this reaction, the enantioselectivity is controlled through a dynamic kinetic resolution during the amination step. nih.gov The chiral phosphoric acid catalyst and the reaction conditions facilitate the rapid equilibration of the substrate enantiomers, while one enantiomer is preferentially consumed in the irreversible C-N bond-forming step, leading to a product with high enantiomeric excess. nih.gov This showcases a sophisticated interplay between organocatalysis and kinetic principles to achieve high levels of stereocontrol.

Mechanistic Investigations and Computational Studies of Benzyl Methylidene Sulfanium Reactivity

Elucidation of Reaction Pathways

Understanding the stepwise process of reactions involving benzyl(methylidene)sulfanium is crucial for predicting and controlling their outcomes. Research has focused on identifying key intermediates and the mechanisms of bond formation and cleavage.

A central feature in the reactions of sulfur ylides, including this compound, with electrophiles like carbonyl compounds, is the formation of a zwitterionic intermediate known as a betaine (B1666868). thieme-connect.de This intermediate arises from the nucleophilic addition of the ylide to the electrophile. thieme-connect.demdpi.com The formation of this betaine can be either reversible or irreversible, a factor that significantly influences the stereochemical outcome of the reaction. bristol.ac.uk

For instance, in the context of epoxidation reactions, the generation of single diastereomers of betaine intermediates and subsequent ring-closure experiments have shown that epoxide formation is largely under kinetic control. bristol.ac.uk Specifically, the formation of trans-epoxides often proceeds through an irreversible formation of the anti-betaine, whereas cis-epoxides can result from the reversible formation of the syn-betaine. bristol.ac.uk The reversibility in the formation of the syn-betaine is more pronounced with aromatic aldehydes compared to aliphatic ones, leading to higher trans-selectivity in the former case. bristol.ac.uk The zwitterionic character of these intermediates also makes their interaction with the solvent and any present cations, such as Li⁺, a critical aspect of the reaction mechanism. acs.org

Reactant TypeBetaine IntermediateKinetic ControlTypical Product Stereochemistry
Aromatic Aldehydesyn-Betaine (reversibly formed)Reversible (k-3 > k4)cis-Epoxide
Aromatic Aldehydeanti-Betaine (irreversibly formed)Irreversible (k2 > k-1)trans-Epoxide
Aliphatic Aldehydesyn-BetaineLess reversible formationLower trans-selectivity

Proton transfer is a fundamental step in many reactions involving sulfonium (B1226848) ylides. numberanalytics.com In the classical Pummerer reaction, a proton alpha to the sulfur atom of a sulfonium species is abstracted, leading to the formation of α-substituted sulfides. nih.govacs.org This process represents an umpolung, where the typically nucleophilic α-position becomes electrophilic. nih.gov

In some cases, intramolecular proton transfer can occur. For example, after the initial formation of a zwitterionic intermediate, a proton can be transferred from the acidic protons adjacent to the positively charged sulfur atom to a strongly basic site within the same molecule. bristol.ac.uk This can lead to the formation of a rearranged ylide, which then undergoes further transformation. bristol.ac.uk The efficiency and pathway of proton transfer can be influenced by the solvent and the electronic properties of the substituents on the benzyl (B1604629) group. nih.gov For example, protic solvents can favor certain rearrangement pathways, such as the Sommelet–Hauser rearrangement. nih.gov

Identification of Zwitterionic Betaine Intermediates

Transition State Analysis and Energy Landscapes

The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate and selectivity. For reactions involving this compound, transition state analysis has been performed using both experimental and computational methods.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in modeling transition state structures. ethz.ch For instance, in homolytic substitution-like reactions involving sulfonium groups, transition state analysis revealed a bent Fe-S-C angle, contrary to the commonly assumed linear geometry, with the bent transition state being energetically favored. ethz.ch Line shape analysis of NMR spectra at different temperatures can also provide kinetic parameters for dynamic processes, allowing for the determination of energy barriers for topomerization, which involves the exchange of diastereotopic protons. oup.com

The energy landscape of a reaction provides a comprehensive picture of the relative energies of reactants, intermediates, transition states, and products. Understanding this landscape is key to explaining why certain reaction pathways are favored over others. For example, in proton-coupled electron transfer (PCET) reactions, a thermochemical bias often favors a concerted pathway over stepwise electron transfer (ET) or proton transfer (PT) mechanisms. ustc.edu.cn

Reaction TypeMethod of AnalysisKey FindingReference
Homolytic SubstitutionDFT Calculations, Natural Bond Orbital AnalysisBent Fe-S-C transition state is energetically favored over a linear one. ethz.ch
Sulfur InversionDynamic NMR SpectroscopyDetermination of kinetic parameters and energy barriers for topomerization. oup.com
Proton-Coupled Electron TransferThermochemical AnalysisA significant thermochemical bias often favors the concerted PCET pathway. ustc.edu.cn

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating the reactivity of complex molecules like this compound. escholarship.org These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and elucidating reaction mechanisms. mdpi.comarxiv.orgnih.gov DFT calculations can provide valuable information about the geometries of reactants, intermediates, and transition states, as well as their relative energies. escholarship.orgorientjchem.org

In the context of this compound and related species, DFT calculations have been used to:

Investigate reaction mechanisms: For example, DFT studies have been employed to understand aryne-induced alkyl transposition reactions, revealing that the reaction proceeds through an intermolecular pathway involving a sulfonium intermediate. nih.gov

Explain selectivity: DFT can help rationalize the regio- and stereoselectivity of reactions. For instance, in gold-catalyzed intermolecular cyclopropanation, DFT calculations showed that the most electron-rich double bond coordinates to the catalyst, and nucleophilic attack occurs at the less sterically hindered position. nih.gov

Analyze transition states: As mentioned earlier, DFT is crucial for characterizing transition state structures and energies. ethz.ch For reactions involving sulfonium ylides, distortion-interaction analysis at the transition state can be performed using DFT to understand the factors controlling reactivity. researchgate.net

The choice of the functional and basis set is critical for the accuracy of DFT calculations. mdpi.com Various functionals, such as M06-2X, are often employed for mechanistic studies. nih.govresearchgate.net

Bond dissociation energy (BDE) is a fundamental thermochemical property that quantifies the strength of a chemical bond. nist.gov The theoretical calculation of BDEs is crucial for understanding reaction mechanisms, particularly those involving radical intermediates. ethernet.edu.et

For this compound, the C–S bond is of particular interest. Threshold collision-induced dissociation (T-CID) experiments on model benzyl methyl sulfonium systems have shown that the formation of the benzyl radical is a dominant fragmentation pathway, suggesting that accurate BDEs can be obtained from these experiments. ethz.ch

Computational methods, particularly DFT, are also widely used to calculate BDEs. nih.gov A variety of functionals can be tested and compared against experimental values to determine the most accurate method for a given system. nih.gov For example, studies on X-H bonds in aromatic systems have compared the performance of numerous DFT functionals. nih.gov The calculated BDEs can provide insights into the relative stability of different bonds within a molecule and help predict which bonds are most likely to break under specific reaction conditions. researchgate.net

Density Functional Theory (DFT) Calculations for Selectivity and Mechanism

Experimental Mechanistic Probes

Experimental techniques are indispensable for validating hypotheses derived from computational models and for uncovering unexpected reaction pathways. For this compound and related sulfur ylides, mechanistic experiments often focus on trapping intermediates, monitoring reaction kinetics, and tracing the fate of atoms through isotopic labeling to elucidate the sequence of bond-forming and bond-breaking events. rhhz.netacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for studying the mechanism of reactions involving sulfonium ylides. researchgate.net By monitoring the changes in the NMR spectrum over the course of a reaction, it is possible to identify reactants, products, and sometimes short-lived intermediates. dcu.ie

In the context of this compound, ¹H NMR is particularly informative. The benzylic methylene (B1212753) protons (Ph-CH ₂-S⁺) and the ylidic methylene protons (S⁺=CH ₂) have distinct chemical shifts. pdx.edulibretexts.org For instance, in a reaction with an aldehyde to form an epoxide (a Johnson-Corey-Chaykovsky reaction), the initial step is the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine intermediate. wikipedia.orgscispace.com This event causes significant changes in the chemical environment of the protons, which can be tracked by ¹H NMR.

NMR titrations, where a solution of a reactant is incrementally added to the ylide solution, can reveal the formation of complexes or intermediates. As the aldehyde is added, the signals corresponding to the ylide protons will decrease in intensity, while new signals for the betaine intermediate and the final epoxide product will appear. The observation of transient signals for the betaine can provide evidence for its role in the reaction mechanism. mdpi.com In some cases, chiral lanthanide shift reagents may be used to resolve the signals of enantiomeric or diastereomeric products and intermediates, providing information about the stereoselectivity of the reaction. researchgate.net

Table 1: Illustrative ¹H NMR Titration Data for the Reaction of this compound with Benzaldehyde (B42025)

This table represents hypothetical data for monitoring the reaction between this compound and benzaldehyde in a deuterated solvent like DMSO-d₆. The chemical shifts (δ) are illustrative.

Benzaldehyde (Equivalents)δ of Ph-CH ₂-S⁺ (ppm)δ of S⁺=CH ₂ (ppm)δ of Epoxide Protons (ppm)Appearance of Betaine Intermediate Signals
0.05.10 (singlet)4.25 (singlet)---No
0.25.08 (singlet, ↓ intensity)4.23 (singlet, ↓ intensity)3.95, 3.50 (doublets, new)Yes, broad signals observed ~4.5-4.8 ppm
0.55.05 (singlet, ↓ intensity)4.20 (singlet, ↓ intensity)3.95, 3.50 (doublets, ↑ intensity)Yes, signals persist
1.0Signal disappearsSignal disappears3.95, 3.50 (doublets, max intensity)Signal disappears

Interactive elements are not supported in this format. The data demonstrates the progression of the reaction as monitored by NMR.

Isotope labeling is a definitive method for tracing the path of atoms during a chemical reaction, thereby distinguishing between possible mechanisms. rsc.org Deuterium (B1214612) (²H or D) is a common isotopic label used in studies of organic reaction mechanisms because its mass is double that of protium (B1232500) (¹H), leading to measurable kinetic isotope effects and easily distinguishable signals in mass spectrometry and NMR. bris.ac.ukacs.org

For this compound, deuterium can be incorporated at specific positions, such as the benzylic methylene group (Ph-CD₂-S⁺=CH₂) or the ylidic methylene group (Ph-CH₂-S⁺=CD₂). The location of the deuterium label in the product can provide unambiguous evidence for the reaction pathway. For example, in the Sommelet-Hauser rearrangement, a competing reaction to epoxide formation, an ylide rearranges to form a new C-C bond. rhhz.netacs.org Labeling the benzylic position would help determine if the benzylic protons are involved in the proton transfer steps inherent to this rearrangement.

In a study on the cyclopropanation of Michael acceptors with chiral sulfur ylides, deuterium labeling of the ylide was used to probe a competing proton-transfer step within the betaine intermediate. bris.ac.uk It was found that using a deuterium-labeled ylide slowed down this proton transfer, leading to higher enantioselectivity in the final cyclopropane (B1198618) product. bris.ac.uk This demonstrates the power of isotope labeling to uncover subtle mechanistic details that influence stereochemical outcomes.

Table 2: Hypothetical Isotope Labeling Experiment for this compound Rearrangement

This table outlines a hypothetical experiment to distinguish between a unibo.itrsc.org-Stevens rearrangement and a unibo.itbris.ac.uk-Sommelet-Hauser rearrangement, starting with a deuterium-labeled this compound.

Starting MaterialProposed RearrangementExpected ProductLocation of Deuterium Label (Determined by MS/NMR)
Ph-CD₂-S⁺(CH₃)-CH₂⁻ unibo.itrsc.org-Stevens RearrangementPh-CD₂-CH₂-S-CH₃On the carbon adjacent to the phenyl group
Ph-CD₂-S⁺(CH₃)-CH₂⁻ unibo.itbris.ac.uk-Sommelet-Hauser Rearrangemento-(CD₂-S-CH₃)-C₆H₄-CH₃On the methyl group attached to the sulfur atom

Interactive elements are not supported in this format. The data illustrates how the final position of the deuterium label can differentiate between mechanistic pathways.

Applications in Complex Molecule Synthesis and Method Development

Construction of Small-Ring Systems (Epoxides, Cyclopropanes, Aziridines)

One of the most fundamental applications of benzyl(methylidene)sulfanium is in the Johnson–Corey–Chaykovsky reaction to form three-membered rings. mdpi.comorganic-chemistry.org The reaction proceeds via the nucleophilic addition of the ylide to an electrophile, forming a betaine (B1666868) intermediate which then undergoes intramolecular ring closure to yield the product and a sulfide (B99878) byproduct. mdpi.com

Epoxides : The reaction of benzyl-stabilized sulfur ylides with aldehydes and ketones provides a direct route to epoxides (oxiranes). oup.commdpi.com For instance, reactions with aromatic aldehydes typically yield trans-epoxides with high diastereoselectivity. bristol.ac.uk The reaction of benzylideneacenaphthenones with certain sulfonium (B1226848) ylides can produce spiroxirane compounds. oup.com This method is a cornerstone for creating strained oxygen-containing rings, which are valuable intermediates for further transformations. mdpi.com

Cyclopropanes : When reacted with α,β-unsaturated carbonyl compounds (enones), this compound and related stabilized ylides undergo conjugate addition (a 1,4-addition) followed by ring closure to furnish cyclopropane (B1198618) rings. organic-chemistry.orgoup.com This approach has been used to stereoselectively prepare bicyclo[3.1.0]hexanones from cyclopentenones. researchgate.net The choice of ylide can influence the stereochemical outcome of the cyclopropanation. oup.com

Aziridines : Imines serve as nitrogen-based electrophiles for this compound, leading to the formation of aziridines. mdpi.commdpi.com This reaction is analogous to the epoxidation of carbonyls and provides a powerful tool for synthesizing nitrogen-containing three-membered rings. mdpi.com These aziridines are significant as they can undergo stereocontrolled ring-opening reactions, providing access to a variety of important nitrogen-containing molecules. mdpi.commdpi.com

Electrophile TypeSubstrate ExampleProduct TypeKey Features
Aldehyde/KetoneBenzaldehyde (B42025)EpoxideForms trans-epoxides with high selectivity. bristol.ac.uk
α,β-Unsaturated KetoneCyclopentenoneCyclopropaneForms fused bicyclic cyclopropanes. mdpi.comresearchgate.net
ImineN-SulfinylimineAziridine (B145994)Provides access to chiral aziridines. mdpi.com

Formation of Five-Membered Cyclic and Fused Bicyclic Products

Beyond three-membered rings, this compound can participate in formal cycloaddition reactions to construct five-membered rings. mdpi.com These transformations often proceed through a pathway involving the initial nucleophilic attack of the ylide on an electrophile to form a betaine intermediate, followed by a cyclization event. mdpi.com For example, reactions have been developed where the ylide acts as a one-carbon component in a [4+1] cycloaddition, leading to motifs like benzofurans or indolines. mdpi.com In some cases, cascade reactions initiated by the ylide can lead to the formation of fused bicyclic systems containing five-membered rings. The versatility of sulfur ylides allows for the synthesis of diverse cyclic compounds with control over selectivity. acs.org

One-Carbon Homologation Strategies

Carbon homologation, the extension of a carbon chain by a single atom, is a fundamental transformation in organic synthesis. nih.govcam.ac.uk this compound and related sulfur ylides serve as effective one-carbon homologating agents for carbonyl compounds. arkat-usa.org The reaction of the ylide with an aldehyde or ketone, which forms an epoxide, can be considered the first step in a homologation sequence. The resulting epoxide can then be subjected to further reactions, effectively inserting a carbon atom into the original molecule. This strategy avoids the use of often hazardous traditional homologation reagents like diazo compounds. arkat-usa.org

Synthesis of Functionalized Vinyl Silanes and Styrenes

This compound has been utilized in synthetic routes toward functionalized vinyl silanes and styrenes. scribd.comsigmaaldrich.com The synthesis of functionalized benzylsilanes can be achieved through rhodium-catalyzed cross-coupling reactions involving organozinc compounds and iodomethyl-functionalized silanes. organic-chemistry.org While not a direct reaction of the ylide, related sulfonium salt chemistry is central. More directly, reactions involving sulfonium ylides can be tailored to produce vinyl silanes. scribd.com Similarly, specific reaction conditions can guide the transformation toward styrenes, which are valuable building blocks in polymer and materials science. sigmaaldrich.com

Access to Chiral Non-Racemic Heterocycles

A significant advancement in the application of this compound is in asymmetric synthesis. By using chiral, non-racemic sulfonium salts as ylide precursors, it is possible to synthesize optically active heterocycles. mdpi.comacs.org

Methodologies have been developed for the asymmetric epoxidation of aldehydes and the aziridination of imines, yielding chiral epoxides and aziridines with high levels of enantioselectivity and diastereoselectivity. mdpi.combristol.ac.uk The chirality is often derived from a recoverable chiral sulfide, making the process efficient and sustainable. mdpi.com For example, camphor-derived chiral sulfonium salts have been successfully employed in asymmetric epoxidations. acs.org This approach has also been used for the diastereoselective synthesis of complex piperidines and in the synthesis of the Geissman-Waiss lactone. researchgate.net

Reaction TypeChiral SourceProductSignificance
Asymmetric EpoxidationCamphor-derived sulfideChiral EpoxidesHigh enantioselectivity and diastereoselectivity. mdpi.comacs.org
Asymmetric AziridinationChiral OxathianeChiral AziridinesProvides access to enantioenriched nitrogen heterocycles. mdpi.com
Diastereoselective CyclizationPhenylglycinol-derived aminoesterChiral Bicyclic LactamsUsed in the synthesis of natural product frameworks. researchgate.net

Construction of Biologically Significant Frameworks

The reliability and selectivity of reactions involving this compound make it a valuable tool in the total synthesis of complex, biologically active molecules. researchgate.net For example, S-benzyl dithiocarbamates, which show potential as treatments for Alzheimer's disease, can be synthesized using strategies involving related benzylic intermediates. acs.org The ylide's ability to form key structural motifs like epoxides or cyclopropanes has been leveraged in the synthesis of natural products. acs.org A notable application is the synthesis of the Geissman-Waiss lactone, a bicyclic lactone building block, which was achieved using a strategy involving cyclization of a chiral sulfonium salt. researchgate.net

Utilization as Safer Carbene Precursors

Metal carbenes are highly reactive intermediates used in a variety of powerful transformations, but their generation often relies on potentially explosive and toxic diazo compounds. acs.orgresearchgate.net Benzylsulfonium salts, the precursors to this compound, have been developed as safer and more convenient carbenoid precursors. acs.orgnih.gov In this method, the sulfur ylide is generated and then reacts with a transition metal complex (e.g., rhodium, ruthenium, osmium) to form the corresponding metal carbene complex. acs.orgnih.gov This approach has been successfully used to synthesize important catalysts, such as Grubbs' catalyst for olefin metathesis, avoiding the need for diazoalkanes. acs.orgnih.gov The methodology is general and has been extended to polymer-supported systems, simplifying catalyst purification and recycling. acs.org

Divergent Catalysis for Synthesis of Structurally Diverse Compounds

Divergent catalysis represents a powerful strategy in organic synthesis, enabling the generation of multiple, structurally distinct products from a common starting material by subtly modifying reaction conditions or the catalytic system. researchgate.net In this context, sulfur ylides, transient species generated from sulfonium salts such as this compound, have emerged as versatile intermediates. Their reactivity can be strategically channeled away from canonical pathways to achieve divergent outcomes, particularly in the synthesis of complex molecules. nih.govnih.gov

Research has challenged the traditional reactivity paradigm of sulfur ylides, which are well-known for the Corey-Chaykovsky reaction to produce epoxides from carbonyl compounds. nih.govmdpi.com A significant development is the use of thiouronium ylides, closely related to sulfonium ylides, as competent reagents for stereodivergent olefination. This method provides a divergent approach to synthesizing both Z- and E-alkenes, showcasing the tunability of the ylide's reactivity. nih.gov

Stereodivergent Olefination

Detailed studies have demonstrated that sulfur ylides can be directed towards olefination instead of epoxidation, providing access to alkenes with high stereocontrol. The divergence is achieved by selecting different types of carbonyl electrophiles. The reaction of the ylide with aldehydes yields Z-alkenes with high selectivity, while its reaction with N-tosylimines under similar conditions preferentially forms E-alkenes. nih.gov This switch in stereochemical outcome from a common ylide precursor based on the choice of substrate is a clear example of divergent synthesis.

The Z-selective olefination of aldehydes using a thiouronium-derived ylide has been optimized and applied to a wide array of substrates. Aromatic, heteroaromatic, and even organometallic aldehydes perform effectively, yielding the corresponding acrylates with high stereoselectivity, often exceeding that of established methods like the Still-Gennari protocol. nih.gov

The table below summarizes the results for the Z-selective olefination of various aldehydes.

Table 1: Z-Selective Olefination of Aldehydes with a Thiouronium Ylide Reaction conditions were optimized for Z-selectivity. Data sourced from supporting information of the cited research. nih.gov

EntryAldehyde SubstrateProductYield (%)Z/E Ratio
1BenzaldehydeMethyl cinnamate92>20:1
24-MethoxybenzaldehydeMethyl 4-methoxycinnamate95>20:1
34-(Trifluoromethyl)benzaldehydeMethyl 4-(trifluoromethyl)cinnamate93>20:1
44-ChlorobenzaldehydeMethyl 4-chlorocinnamate94>20:1
52-NaphthaldehydeMethyl 3-(naphthalen-2-yl)acrylate91>20:1
62-FuraldehydeMethyl 3-(furan-2-yl)acrylate88>20:1
72-ThiophenecarboxaldehydeMethyl 3-(thiophen-2-yl)acrylate90>20:1
8FerrocenecarboxaldehydeMethyl 3-ferrocenylacrylate85>20:1

Conversely, when N-tosylimines are used as the electrophile, the reaction pathway diverges to produce E-alkenes with high selectivity. This complementary method allows for the synthesis of the opposite olefin geometry, highlighting the utility of this system for creating structural diversity. nih.gov The scope of this E-selective olefination has also been explored.

Table 2: E-Selective Olefination of N-Tosylmines with a Thiouronium Ylide Reaction conditions were optimized for E-selectivity. Data sourced from the cited research. nih.gov

EntryImine Substrate (from Aldehyde)ProductYield (%)E/Z Ratio
1BenzaldehydeMethyl cinnamate90>20:1
24-MethylbenzaldehydeMethyl 4-methylcinnamate88>20:1
34-BromobenzaldehydeMethyl 4-bromocinnamate85>20:1
43-MethoxybenzaldehydeMethyl 3-methoxycinnamate91>20:1
52-ChlorobenzaldehydeMethyl 2-chlorocinnamate82>20:1
6CinnamaldehydeMethyl 5-phenylpenta-2,4-dienoate75>20:1

Advanced Topics and Emerging Research Directions in Benzyl Methylidene Sulfanium Chemistry

Interplay with Transition Metal Catalysis

The interaction between sulfur ylides, such as Benzyl(methylidene)sulfanium, and transition metal catalysts has unlocked powerful methodologies for organic synthesis. These metals can mediate the formation of ylides or react with pre-formed ylides to generate metal carbenes or other reactive species, leading to a variety of complex molecular architectures. rhhz.netnih.gov Stabilized sulfonium (B1226848) ylides, in particular, have demonstrated significant compatibility with a range of catalytic systems. nih.gov

Palladium-Catalyzed Cycloisomerization

Palladium catalysis offers a robust platform for reactions involving sulfur ylides, leading to the formation of cyclic and heterocyclic structures. These transformations often proceed through cascade or domino sequences, where the palladium catalyst orchestrates multiple bond-forming events in a single operation.

A notable application is the palladium-catalyzed decarboxylation/cycloaddition sequence involving vinyl benzoxazinanones and stabilized sulfonium ylides. This process generates 1,4-dipole precursors that react to form trans-2-acyl-3-vinyl indolines with high diastereoselectivity and enantioselectivity. nih.gov Similarly, palladium complexes have been shown to catalyze the domino cycloisomerization/cyclocondensation of acetylenic acids with dinucleophiles, demonstrating the power of this approach in constructing complex polyheterocycles. mdpi.com Another strategy involves the intramolecular oxidative cycloisomerization of substrates like 2-cinnamyl-1,3-dicarbonyls, which, under palladium catalysis, yields functionalized 2-benzyl furans through a regioselective 5-exo-trig pathway. nih.gov These methods highlight the ability of palladium to initiate cyclization cascades that are essential for complex molecule synthesis. mdpi.comrsc.org

Table 1: Examples of Palladium-Catalyzed Reactions Involving Ylide-like Precursors

Catalyst System Reactants Product Type Key Features Reference(s)
Palladium complex Vinyl benzoxazinanones, Stabilized sulfonium ylides trans-2-acyl-3-vinyl indolines Decarboxylative cycloaddition, excellent stereoselectivity. nih.gov
CNN pincer palladium(II) complex / FeBr₂ / Et₃N Acetylenic acids, Anthranilic acid Benzopyrrolo rhhz.netresearchgate.netoxazine-1,5-dione Domino cycloisomerization/cyclocondensation. mdpi.com
Pd(OAc)₂ / PhI(OAc)₂ 2-Cinnamyl-1,3-dicarbonyls Functionalized 2-benzyl furans Intramolecular oxidative cycloisomerization. nih.gov
Palladium catalyst Benzylic carbonates, Sodium arenesulfinates Benzylic sulfones Nucleophilic substitution via a (η³-benzyl)palladium intermediate. organic-chemistry.org
Palladium catalyst α-Methylene-γ-butyrolactone, Aryl iodides 3-Benzylfuran-2(5H)-ones Arylation followed by cyclization. organic-chemistry.org

Gold-Catalyzed Transformations

Gold catalysis has become a premier tool for activating π-systems like alkynes and alkenes, often involving intermediates that are analogous to or react with sulfur ylides. bham.ac.uk Cationic gold complexes are widely invoked in transformations such as the cycloisomerization of enynes. researchgate.netresearchgate.net The interaction of gold carbenes, generated from various precursors, with sulfides is a common route to form sulfonium ylides, which then undergo further reactions. bham.ac.uk

Key transformations include:

Benzylidene Transfer: Gold sulfonium benzylide complexes can be synthesized and subsequently undergo efficient benzylidene transfer to alkenes, forming cyclopropanes under mild conditions without external activation. researchgate.net

Cyclopropanation: Gold(I) catalysts can facilitate the intramolecular cyclopropanation of substrates like allyl-ester derived sulfonium ylides, producing cyclopropane (B1198618) derivatives with high efficiency and diastereoselectivity. nih.gov Gold-catalyzed cyclopropanation of enamides using diazo compounds also proceeds with high stereoselectivity. acs.org

Rearrangements: The reaction between gold-generated carbenoids and allylic sulfides can lead to the formation of a sulfonium ylide intermediate, which then undergoes a researchgate.netoaes.cc-sigmatropic rearrangement. bham.ac.uk

Table 2: Gold-Catalyzed Transformations Involving Sulfonium Ylides

Catalyst System Reactants Product Type Key Features Reference(s)
[(P1)AuCHPh(SR¹R²)]⁺ Alkenes Cyclopropanes Efficient benzylidene transfer from a gold sulfonium benzylide complex. researchgate.net
Gold(I) catalyst Allyl-ester derived sulfonium ylides Cyclopropanes Intramolecular cyclopropanation with excellent diastereoselectivity. nih.gov
Gold catalyst Propargylic esters, Allylic sulfides Rearranged thioesters Formation of sulfonium ylide followed by researchgate.netoaes.cc-sigmatropic rearrangement. bham.ac.uk
NaAuCl₄ or KAu(CN)₂ Diazo compounds, Alkenes Cyclopropanes Uses simple gold salts that form Au(0) nanoparticles. acs.org

Copper-Catalyzed Reactions

Copper catalysts are versatile and cost-effective, capable of mediating a wide range of reactions involving both one- and two-electron mechanisms. beilstein-journals.org In the context of sulfur ylides and their precursors, copper catalysis is instrumental in forming C-S, C-N, and C-C bonds.

A significant development is the photoinduced copper-catalyzed three-component alkylarylation of alkenes, which utilizes sulfonium salts as a source of alkyl radicals through C–S bond cleavage. rsc.org This method allows for the simultaneous formation of a C-alkyl and a C-aryl bond across an alkene. rsc.org Copper has also been employed in the asymmetric N-H insertion reactions of α-carbonyl sulfoxonium ylides, providing access to α-amino esters. rsc.org Furthermore, copper salts like CuCl effectively catalyze the synthesis of benzyl (B1604629) phenyl sulfides from benzyl halides and dithiocarbamates, offering an odorless and efficient alternative to traditional methods using thiols. organic-chemistry.org The oxidation of sulfides to sulfoxides and sulfones is another area where copper catalysts, often in aerobic systems, show high efficacy. nih.govresearchgate.net

Table 3: Overview of Copper-Catalyzed Reactions

Catalyst System Reactants Product Type Key Features Reference(s)
Copper catalyst (photoinduced) Alkenes, Sulfonium salts, Nucleophiles Alkylarylated products Three-component radical relay coupling via C-S bond cleavage. rsc.org
Copper/Squaramide α-Carbonyl sulfoxonium ylides, Amines α-Amino esters Asymmetric N-H insertion. rsc.org
CuCl / Cs₂CO₃ Benzyl halides, Aryl dithiocarbamates Benzyl phenyl sulfides Odorless and efficient C-S bond formation. organic-chemistry.org
Copper catalyst Aryl benzyl sulfides Chiral sulfoxides Asymmetric oxidation with high enantioselectivity (up to 97% ee). researchgate.net

Integration with Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful strategy for generating reactive intermediates under exceptionally mild conditions. wikipedia.orgmdpi.com This approach is particularly well-suited for reactions involving sulfonium salts. Benzylsulfonium salts can be readily reduced by a photoexcited catalyst to generate a benzyl radical and a dialkyl sulfide (B99878). nih.gov

This radical generation strategy enables a variety of transformations:

Alkenylation: Benzyl radicals generated from benzylsulfoniums via photoredox catalysis can add to alkenes to afford allylbenzene (B44316) products. This method tolerates a wide array of functional groups. nih.gov

Functionalization of Unsaturated Compounds: Sulfonium salts designed as radical precursors can be activated by photoredox catalysis to generate fluoroalkyl radicals (e.g., PhSO₂CF₂•), which then functionalize olefins. nih.gov

Dual Catalysis: Photoredox catalysis can be combined with other catalytic modes, such as organocatalysis or transition metal catalysis. acs.org For instance, a dual system involving an iridium photoredox catalyst and a nickel catalyst can achieve C-S cross-coupling of thiols with aryl iodides. acs.org This synergistic approach allows for transformations that are difficult to achieve otherwise, such as the enantioselective α-alkylation of aldehydes. acs.org

The core principle involves the single-electron transfer (SET) from the excited state of a photocatalyst (like fac-Ir(ppy)₃ or [Ru(bpy)₃]²⁺) to the sulfonium salt, initiating the radical cascade. nih.govacs.org

Engineering of Catalytic Systems for Ylide Reactions

The efficiency and selectivity of reactions involving sulfonium ylides can be significantly enhanced by engineering the catalytic system. This includes the use of specialized catalysts that operate under specific conditions, such as in biphasic media.

Phase-Transfer Catalysts

Phase-transfer catalysis (PTC) is a valuable technique for reactions where reactants are located in different immiscible phases (e.g., aqueous and organic). biomedres.us In the context of ylide chemistry, a phase-transfer catalyst, often a quaternary ammonium (B1175870) or sulfonium salt, facilitates the deprotonation of a sulfonium salt precursor at the phase interface and transfers the resulting ylide into the organic phase for reaction. biomedres.usresearchgate.net

Onium salts, including quaternary ammonium, phosphonium, and sulfonium salts, are widely used as phase-transfer catalysts. biomedres.us The catalytic cycle for ylide-mediated reactions under PTC conditions typically involves the deprotonation of the sulfonium salt by a base in the aqueous phase, followed by the transport of the ylide into the organic phase by the catalyst to react with a substrate (e.g., an aldehyde or ketone). researchgate.netcore.ac.uk This methodology has been successfully applied to:

Epoxidation: Catalytic generation of sulfonium ylides for the synthesis of epoxides from carbonyl compounds. mdpi.com

Rearrangements: The researchgate.netoaes.cc-Wittig rearrangement of α-allyloxy-phenylacetonitrile substrates can be performed under liquid-liquid PTC conditions. core.ac.uk

Asymmetric Synthesis: Chiral, non-racemic phase-transfer catalysts derived from natural products like Cinchona alkaloids have been developed. core.ac.uk These catalysts enable enantioselective transformations, although achieving high selectivity can be challenging. core.ac.uk For example, a researchgate.netresearchgate.netresearchgate.net-pyrrolizidinium-type chiral catalyst was used for a researchgate.netoaes.cc-Wittig rearrangement of a prochiral substrate, yielding an enantioenriched product. core.ac.uk

The design of the phase-transfer catalyst is crucial, with factors like the steric and electronic properties of the substituents on the onium salt influencing both activity and selectivity. core.ac.ukacs.org

Polymeric Sulfonium Salts

The incorporation of sulfonium moieties into polymer backbones has given rise to a class of materials known as polymeric sulfonium salts, or polysulfoniums. These polymers are gaining significant attention for a variety of applications, leveraging the unique chemical properties of the sulfonium cation. While direct polymerization of this compound is not a common strategy due to its reactive nature, the principles of its chemistry are integral to the design and synthesis of related polymeric structures.

Synthesis Strategies:

Polymeric sulfonium salts are typically synthesized through two main routes:

Direct Polymerization of Sulfonium-Containing Monomers: This involves the polymerization of monomers that already contain the sulfonium salt functionality.

Post-Polymerization Modification: This more common approach involves the polymerization of a precursor polymer containing a thioether, which is then converted to a sulfonium salt by reacting it with an alkylating agent. rsc.org

For instance, polymers with pendant benzylsulfonium groups can be created. A general approach involves the polymerization of a monomer containing a benzyl thioether group, followed by alkylation to form the sulfonium salt. Another method involves the ring-opening metathesis polymerization to create oligomeric benzylsulfonium salts that are stable, free-flowing powders. researchgate.net

Properties and Applications:

Polysulfoniums exhibit a range of interesting properties that make them suitable for various advanced applications:

Antimicrobial Activity: Sulfonium-based polymers have demonstrated potent and broad-spectrum antibacterial activity against drug-resistant bacteria. rsc.orgresearchgate.netresearchgate.net The cationic nature of the sulfonium group is thought to facilitate interaction with and disruption of the negatively charged bacterial cell membranes. rsc.org The structure of the polymer, including the hydrophobicity of the side chains, plays a crucial role in its antimicrobial efficacy and selectivity. rsc.org

Gene and Drug Delivery: The cationic charge of polysulfoniums allows them to form complexes with anionic nucleic acids like DNA and RNA, making them promising non-viral vectors for gene delivery. researchgate.net The ability to tune the polymer's structure, for example by incorporating blocks like poly(ethylene glycol) (OEG), can enhance colloidal stability in biological media. researchgate.net

Stimuli-Responsive Materials: The sulfonium group can be sensitive to various stimuli, such as heat or changes in pH, which can lead to the degradation of the polymer or the release of a payload. This responsivity is being explored for the development of "smart" materials for controlled release applications.

The table below summarizes some research findings on polymeric sulfonium salts, highlighting the versatility of this class of materials.

Polymer TypeSynthesis MethodKey FindingsPotential Applications
Sulfonium-functionalized polypeptoidsRing-opening polymerization followed by post-polymerization functionalizationShowed excellent antibacterial activity against S. aureus and good biocompatibility. researchgate.netAntimicrobial coatings and materials
Sulfonium-containing zwitterionic polymersRAFT polymerization followed by post-modificationDemonstrated low cytotoxicity and the ability to stabilize proteins. researchgate.netBiocompatible materials, protein stabilization
Sulfonium-based polymethacrylamidesPost-polymerization functionalization of a reactive precursor polymerAntimicrobial activity is influenced by the spatial arrangement of cationic and hydrophobic groups. rsc.orgAdvanced antimicrobial polymers
Sulfonium-functionalized poly(d,l-methionine)sα-NTA polymerization followed by alkylationExhibited rapid, broad-spectrum antibacterial efficacy against drug-resistant pathogens. acs.orgTherapeutics for drug-resistant infections

Regioselectivity and Chemoselectivity in Complex Reaction Systems

The reactions of sulfonium ylides, including this compound, are often characterized by a high degree of selectivity, which is a critical factor in their application in the synthesis of complex molecules. numberanalytics.com The outcome of these reactions—specifically the regioselectivity (where the reaction occurs on a molecule with multiple reactive sites) and chemoselectivity (which functional group reacts)—is governed by a delicate interplay of electronic and steric factors.

Factors Influencing Selectivity:

Ylide Stability: Sulfur ylides are broadly categorized as "stabilized" or "unstabilized". Stabilized ylides have an electron-withdrawing group on the carbanion, which delocalizes the negative charge and makes the ylide more stable and less nucleophilic. mdpi.com Unstabilized ylides, lacking such a group, are more reactive and are considered "harder" nucleophiles. mdpi.com this compound is considered a "semi-stabilized" or "moderately stabilized" ylide, as the phenyl ring provides some resonance stabilization. This intermediate level of stability leads to nuanced reactivity.

Substrate Structure: In reactions with α,β-unsaturated carbonyl compounds, the competition between 1,2-addition (to the carbonyl group, leading to epoxides) and 1,4-conjugate addition (to the double bond, leading to cyclopropanes) is a classic example of regioselectivity. mdpi.compku.edu.cn Unstabilized sulfonium ylides typically favor epoxidation, while more stabilized sulfonium ylides and sulfoxonium ylides tend to favor cyclopropanation. mdpi.comunibo.it

Catalysis: The use of transition metal catalysts can dramatically influence the selectivity of sulfonium ylide reactions. For example, gold catalysts have been shown to favor cyclopropanation reactions of alkene-tethered sulfonium ylides, while palladium(II) catalysts can lead to the formation of dihydrofurans from the same starting material. nih.gov

Solvent and Substituent Effects: In the rearrangement reactions of benzyl sulfonium ylides, the electronic properties of substituents on the benzyl group and the nature of the solvent can control the chemoselectivity between the nih.govCurrent time information in Bangalore, IN.-Stevens and the Sommelet-Hauser rearrangement pathways. rsc.orgacs.org Electron-donating groups on the benzyl ring tend to favor the nih.govCurrent time information in Bangalore, IN.-Stevens rearrangement, while electron-withdrawing groups and protic solvents promote the Sommelet-Hauser rearrangement. rsc.orgacs.org

The following table details research findings on selectivity in sulfonium ylide reactions.

Ylide TypeSubstrateCatalyst/ConditionsOutcomeSelectivity Observed
Alkene-tethered sulfonium ylidesInternal alkeneAu(I) catalystCyclopropaneChemoselective cyclopropanation over other potential pathways. nih.gov
Alkene-tethered sulfonium ylidesInternal alkenePd(II) catalystDihydrofuranCatalyst-dependent switch in chemoselectivity from cyclopropanation to dihydrofuran formation. nih.gov
Benzyl sulfonium ylidesN/AHemin catalyst, aqueous conditions nih.govCurrent time information in Bangalore, IN.-Stevens vs. Sommelet-Hauser rearrangementChemoselectivity controlled by electronic effects of benzyl substituents and solvent. rsc.org
Dimethylsulfonium methylide (unstabilized)α,β-unsaturated ketoneStandard conditionsEpoxideRegioselective 1,2-addition to the carbonyl group. pku.edu.cn
Dimethylsulfoxonium methylide (stabilized)α,β-unsaturated ketoneStandard conditionsCyclopropaneRegioselective 1,4-addition to the double bond. pku.edu.cn

Role of Sulfonium Ylides in Biochemical Contexts (e.g., Radical S-Adenosyl Methionine Enzymes)

While sulfonium ylides are primarily known as synthetic reagents, ylide-like structures and reactivity patterns are emerging as important in understanding certain biochemical transformations, particularly those involving S-adenosylmethionine (SAM). SAM is a ubiquitous biological cofactor involved in a vast array of metabolic reactions, most notably as a methyl group donor. wikipedia.org However, a fascinating class of enzymes known as radical SAM enzymes utilizes SAM in more complex, radical-based mechanisms.

Ylide Intermediates in Radical SAM Enzymes:

Radical SAM enzymes catalyze a wide range of challenging chemical reactions. They typically initiate their catalytic cycle by reductively cleaving SAM to generate a highly reactive 5'-deoxyadenosyl radical (5'-dA•). pnas.orgnih.gov This radical then abstracts a hydrogen atom from a substrate, initiating a radical-mediated transformation.

In some radical SAM enzymes, such as RlmN and Cfr, which are involved in the methylation of ribosomal RNA, a second molecule of SAM is used as the source of the methyl group. pnas.org Mechanistic studies, including deuterium (B1214612) labeling experiments, have suggested a mechanism that proceeds through a methylene (B1212753) transfer. One proposed intermediate in this process is a SAM-derived radical cation, which could be considered equivalent to or in equilibrium with a sulfur ylide. pnas.org This ylide-like species then adds to the substrate, followed by a hydride shift and elimination to complete the methylation. pnas.org This indicates that these enzymes function as methyl synthases rather than simple methyltransferases.

The formation of a sulfonium ylide from SAM in a biological context is a significant finding, as it would require the deprotonation of a methyl group attached to the sulfonium center. While the pKa of such a proton is high, the enzymatic environment could facilitate this process. nih.gov

Connection to this compound:

The involvement of a methylidene group transfer from a sulfonium species in these enzymatic systems provides a biochemical parallel to the synthetic utility of ylides like this compound. Although this compound itself is not a known biological intermediate, the fundamental reactivity—the transfer of a methylene group from a sulfonium center—is analogous. The study of these enzymatic mechanisms can provide insights into the intrinsic reactivity of sulfonium ylides and inspire the development of new biomimetic catalysts and reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Benzyl(methylidene)sulfanium derivatives, and how can their stereochemical purity be ensured?

  • Methodology : The compound can be synthesized via multistep routes starting from L-aspartic acid. For example, benzyl (3S,4E)-4-[(dimethylamino)methylidene]-5-oxotetrahydrofuran-3-carboxamide was prepared using Bredereck’s reagent (bis(dimethylamino)-tert-butoxymethane) under reflux in anhydrous THF, yielding 89% product .
  • Stereochemical Validation : The (E)-configuration of the exocyclic C=C bond is confirmed via NOE (Nuclear Overhauser Effect) experiments and HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy. For instance, NOE interactions between H–C(3) and NMe₂ groups in NMR validate the stereochemistry .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives, and what key data should be prioritized?

  • Techniques :

  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonium-related bands.
  • NMR : ¹H and ¹³C NMR for backbone assignment; 2D NOESY/HMBC to resolve stereochemical ambiguities .
  • HRMS : Confirm molecular ion peaks and isotopic patterns for purity assessment .
    • Data Table :
Functional GroupIR Range (cm⁻¹)NMR Shifts (δ, ppm)
C=O (lactone)1680-1720165–175 (¹³C)
S⁺–CH₂600-7003.5–4.5 (¹H)

Advanced Research Questions

Q. How do acidic conditions impact the stability of this compound intermediates, and what strategies mitigate undesired side reactions?

  • Instability Analysis : Under acidic conditions, the dimethylamino group in derivatives like benzyl (3S,4E)-4-[(dimethylamino)methylidene]-5-oxotetrahydrofuran-3-carboxamide undergoes rapid decomposition, leading to unisolable mixtures. This contrasts with analogous acrylates, which are more stable .
  • Mitigation : Use aprotic solvents (e.g., THF) and low temperatures (0–5°C) during acid-catalyzed reactions. For nucleophilic substitutions, prioritize aromatic amines (e.g., anilines) over aliphatic amines to improve yields (45–94%) .

Q. What mechanistic insights explain the migratory behavior of exocyclic C=C bonds in sulfanium derivatives during nucleophilic substitution?

  • Mechanism : In alkaline conditions, cyanide substitution at the dimethylamino group induces C=C bond migration, likely via a conjugate addition-elimination pathway. This results in chiral center loss, as observed in benzyl (3S,4E)-4-[(cyano)methylidene]-5-oxotetrahydrofuran derivatives .
  • Experimental Support : Kinetic studies using deuterated solvents (e.g., DMF-d₇) and trapping intermediates with TEMPO confirm radical-free pathways .

Q. How can computational tools (e.g., SHELX) resolve crystallographic ambiguities in sulfanium derivatives with low-quality diffraction data?

  • SHELX Application : For twinned crystals or high thermal motion, SHELXL’s twin refinement and constraints (e.g., DFIX for S–C bond lengths) improve model accuracy. Pair with PLATON’s ADDSYM to detect missed symmetry .
  • Case Study : A 1.2 Å resolution dataset for a related sulfonium compound required ISOR/SIMU restraints to model anisotropic displacement parameters effectively .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for nucleophilic substitutions involving this compound precursors?

  • Root Causes :

  • Substrate Purity : Impurities in Bredereck’s reagent reduce yields; validate via ¹H NMR (<5% tert-butanol residue) .
  • Solvent Effects : Ethanol/water mixtures (50% v/v) enhance aniline reactivity but degrade aliphatic amine products .
    • Resolution : Cross-validate yields using parallel synthesis (e.g., 24-well plates) under controlled humidity and inert atmospheres .

Methodological Recommendations

Q. What parallel synthesis approaches optimize the diversification of this compound libraries?

  • Workflow :

Core Synthesis : Prepare a common intermediate (e.g., benzyl (3S,4E)-4-[(dimethylamino)methylidene]-5-oxotetrahydrofuran-3-carboxamide) in bulk .

Diversification : React with 10–15 equiv of diverse nucleophiles (e.g., aryl amines, heterocycles) in THF at 60°C for 6–12 hours .

Purification : Use automated silica gel chromatography (gradient: 10–50% EtOAc/hexane) with inline UV/ELSD detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.